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In Vitro & In Vivo Efficacy Profile

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Serdemetan

CAS No.: 881202-45-5

Cat. No.: S548259

Extensive preclinical studies have demonstrated the antitumor, radiosensitizing, and anti-metabolic activities
of Serdemetan across various cancer models. The tables below consolidate the key quantitative findings for

easy comparison.

Table 1: Summary of In Vitro Efficacy Data

. Treatment L
Cell LinelType Assay . Key Result Citation
Condition
H460 (p53 WT) Clonogenic survival (with 0.25 uM Sensitivity- [1]
radiation) enhancement ratio:
1.18
A549 (p53 WT) Clonogenic survival (with 5 uM Sensitivity- [1]
radiation) enhancement ratio:
1.36
p53-WT-HCT116 Clonogenic survival (with 0.5 uM Surviving fraction: 0.72  [1]
radiation, at 2Gy)
p53-null-HCT116 Clonogenic survival (with 0.5 uM Surviving fraction: 0.97  [1]
radiation, at 2Gy)
H460 Cell proliferation (ICso) 48-hour ICs0: 3.9 uM [2]
exposure
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. Treatment N

Cell LinelType Assay " Key Result Citation
Condition

A549 Cell proliferation (ICso) 48-hour ICs0: 8.7 uM [2]
exposure

HMEC-1 Migration inhibition assay 5 uM Inhibition of cell [2]

endothelial cells migration

PPTP ALL cell Cytotoxicity (ICso) 96-hour Median ICso: 0.85 uM [3][4]

line panel exposure

PPTP solid tumor  Cytotoxicity (ICso) 96-hour Median ICso: 1.8 uM [3]

cell lines exposure

Table 2: Summary of In Vivo Efficacy Data

Model Dosing Regimen Key Antitumor Results Citation

H460 & A549 tumor 50 mg/kg, p.o., twice Greater than additive increase in tumor [1] [2]

xenografts weekly for 2 weeks growth delay; Dose Enhancement Factor:

PPTP solid tumor
xenografts (37
models)

PPTP ALL
xenografts (7
models)

(with radiation)

20 mg/kg, p.o., daily (5
days on/2 off) for 6
weeks

20 mg/kg, p.o., daily (5
days on/2 off) for 6
weeks

1.9 (H460) and 1.6 (A549)

Significant difference in EFS distribution in
18/37 models; Objective responses in 4/37
models

Significant difference in EFS distribution in
5/7 models; 2/7 models achieved PR or
CR

Detailed Experimental Protocols

To ensure reproducibility, here are the detailed methodologies from key preclinical experiments.

[3] [4]

[3] [4]
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In Vitro Cytotoxicity and Clonogenic Survival Assay

This protocol is based on tests performed against the Pediatric Preclinical Testing Program (PPTP) panel and

radiosensitization studies [1] [3].

e Cell Lines: Various, including H460, A549, HCT116 isogenic pairs (p53 WT and p53-null), and the
PPTP in vitro panel (e.g., leukemia, sarcoma, neuroblastoma).

e Drug Preparation: Prepare a 10 mM stock solution of Serdemetan in DMSO. Further dilute in cell
culture medium to achieve the desired final concentrations (e.g., 1 nM to 50 uM). The final DMSO
concentration should be non-cytotoxic (typically <0.5%).

e Procedure:

o Cytotoxicity (DIMSCAN): Seed cells in 96-well plates. After 24 hours, expose to Serdemetan
for 96 hours. Analyze cell viability using the DIMSCAN assay, which quantifies fluorescence in
viable cells.

o Clonogenic Survival: Seed a low density of cells and allow them to adhere. Treat with
Serdemetan (e.g., 0.25-5 uM) for a specified period, optionally followed by irradiation at various
doses (e.g., 0-6 Gy). Allow colonies to form for 7-14 days, then fix, stain, and count colonies
(>50 cells). The surviving fraction is calculated as (colonies counted / (cells seeded x plating
efficiency)).

o Data Analysis: Determine ICso values from dose-response curves. For radiosensitization studies,
calculate sensitivity-enhancement ratios (SER) by comparing the survival curve areas with and
without Serdemetan.

In Vivo Tumor Growth Inhibition Study

This methodology is derived from the PPTP's in vivo testing and xenograft studies [1] [3].

¢ Animal Models: Use immunodeficient mice (e.g., CB17SC scid-/- or BALB/c nu/nu females)
implanted subcutaneously with human tumor cells (e.g., H460, A549) or patient-derived xenografts.

e Drug Formulation: Weigh Serdemetan powder and mix with 1N HCI (~2 molar equivalents). Add a
20% (w/v) solution of hydroxypropyl--cyclodextrin in sterile water. Vortex, sonicate for ~20 minutes,
and stir vigorously at room temperature overnight. Adjust the pH to approximately 4.0 using 0.1N
NaOH and adjust to the final volume with sterile water.

e Dosing and Study Design: When the average tumor volume reaches a predefined size (e.g., 100-
200 mm?3), randomize animals into control and treatment groups (n=10 per group). Administer
Serdemetan (e.g., 20 or 50 mg/kg) or vehicle control by oral gavage. A common schedule is daily
administration for 5 consecutive days, followed by 2 days off, repeated for 6 weeks.

¢ Endpoint Measurements:
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o Solid Tumors: Measure tumor volumes and mouse body weight 2-3 times weekly. Calculate
the event-free survival (EFS) distribution, where an "event" is defined as a tumor volume
exceeding four times the initial volume.

o Response Criteria: Objective responses are defined as maintained partial regression (PR) or
complete regression (CR) according to standardized PPTP criteria.

Mechanism of Action and Signaling Pathways

Serdemetan's mechanism has evolved, with research revealing both its initial proposed action and later

discoveries of p53-independent effects.
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Diagram: Proposed molecular mechanisms of Serdemetan action. It antagonizes HDM?2, leading to p53
accumulation and activation of p53-dependent effects (red). Independently, it disrupts HDMZ2-mediated
stabilization of HIF-1a, inhibiting glycolysis and angiogenesis (blue).

Initial Proposed Mechanism: p53 Activation
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Serdemetan was originally identified as an HDM?2 antagonist designed to block the association of HDM2-
client protein complexes with the proteasome [2]. This action was proposed to stabilize HDM?2 client
proteins, most notably p53, thereby inducing apoptosis, particularly in p53 wild-type cancer cells [3] [2]. In

vitro, this manifested as G2/M cell cycle arrest and increased expression of p53 and p21 [1].

Alternative and p53-Independent Mechanisms

Subsequent research revealed a more complex picture, showing significant activity in p53-mutant models

and suggesting an HDM2-dependent but p53-independent mechanism [3] [5].

¢ Inhibition of the Mdm2-HIF1a Axis: A key finding demonstrated that Serdemetan disrupts the
interaction between Mdm2 and HIF1a, a transcription factor critical for cancer cell survival under
hypoxia [5]. Treatment with Serdemetan under hypoxic conditions resulted in decreased nuclear
levels of HIF1a and a consequent downregulation of its downstream targets, including VEGF and
key glycolytic enzymes (enolase, phosphoglycerate kinase, and glucose transporter 1) [5]. This effect
was independent of p53 status and was shown to diminish cell survival under hypoxia in
glioblastoma models [5].

e Activity Across p53 Status: The PPTP studies confirmed that Serdemetan induced objective
responses in solid tumor and ALL xenografts regardless of whether they harbored wild-type or
mutant p53 [3] [4].

Current Status and Conclusion

Based on the preclinical data, Serdemetan advanced to clinical trials. DrugBank lists it as an investigational
small molecule that has been studied in trials for neoplasms [6]. However, its development appears to have
stalled in early phases. A 2025 review article on "undruggable" targets discusses MDM?2 inhibitors but does
not mention Serdemetan as a success story, suggesting it may not have progressed to later-stage clinical

trials or approval [7].

In summary, Serdemetan demonstrated broad-spectrum preclinical antitumor and radiosensitizing activity
through a multi-faceted mechanism involving both p53-dependent and p53-independent pathways. Its ability
to disrupt the Mdm2-HIF1« axis and inhibit tumor metabolism presents a particularly interesting angle for

future research.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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